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Levosimendan Triazene Impurity

Cat. No.: B13860995
M. Wt: 417.5 g/mol
InChI Key: WUKCSYFINAWYJA-ZIAGYGMSSA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling, which involves the identification, quantification, and characterization of impurities in pharmaceutical products, is a critical aspect of drug development. google.com The presence of impurities can alter the therapeutic effect of a drug, and in some cases, they can be toxic, mutagenic, or carcinogenic. researchgate.netresearchgate.net Therefore, a thorough understanding and control of impurities are essential to ensure patient safety and meet regulatory standards. sterlingpharmasolutions.com

The process of impurity profiling is integral throughout the lifecycle of a drug, from initial development to commercial manufacturing. It aids in the optimization of the manufacturing process to minimize the formation of impurities and helps in establishing appropriate storage conditions and shelf life for the drug product. sterlingpharmasolutions.com By identifying potential degradation pathways, manufacturers can implement robust control strategies to ensure the consistent quality of the final product. researchgate.net Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines for the control of impurities in APIs and drug products. researchgate.net

Overview of Regulatory Science Frameworks Pertaining to Pharmaceutical Impurities

To ensure the safety and quality of pharmaceuticals, several regulatory frameworks have been established, with the International Council for Harmonisation (ICH) guidelines being the most prominent. These guidelines provide a comprehensive framework for the control of impurities in new drug substances and products.

The ICH has developed specific guidelines to address different types of impurities. These guidelines are crucial for both pharmaceutical companies and academic researchers involved in drug development.

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on impurities that arise during the manufacturing or storage of the active pharmaceutical ingredient (API). acs.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. beilstein-journals.org Organic impurities, which can include starting materials, by-products, and degradation products, are a primary focus. lgcstandards.com

ICH Q3B(R2): Impurities in New Drug Products This guideline complements ICH Q3A and addresses impurities in the finished drug product. nih.gov It specifically covers degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. nih.gov

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This guideline provides a framework for assessing and controlling mutagenic impurities, which are of particular concern due to their potential to cause cancer. synzeal.combeilstein-journals.org It outlines a risk-based approach to identify, categorize, and control these impurities to negligible levels. scirp.orgsigmaaldrich.com

These ICH guidelines are instrumental in harmonizing the regulation of pharmaceutical impurities globally, ensuring a consistent approach to drug safety and quality. beilstein-journals.org

The control of impurities in APIs is a fundamental principle of pharmaceutical manufacturing. It begins with a thorough understanding of the manufacturing process, including the starting materials, reagents, solvents, and intermediates. lgcstandards.com By identifying the potential sources of impurities, manufacturers can implement strategies to minimize their formation.

Key principles of impurity control include:

Process Optimization: Modifying reaction conditions such as temperature, pH, and solvent can significantly reduce the formation of by-products.

High-Quality Raw Materials: The use of high-purity starting materials is essential to prevent the introduction of impurities at the beginning of the manufacturing process.

Purification Techniques: Various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to isolate and remove impurities from the API. google.com

Analytical Method Validation: Robust analytical methods are necessary to accurately detect and quantify impurities, even at trace levels.

Adherence to these principles, along with Good Manufacturing Practices (GMP), ensures the consistent production of high-quality and safe APIs. researchgate.net

Levosimendan Triazene (B1217601) Impurity

Levosimendan is a calcium sensitizer (B1316253) used in the management of acutely decompensated heart failure. lgcstandards.com As with any synthesized drug, impurities can arise during its production. One such impurity is the Levosimendan Triazene Impurity.

While the this compound is known and available as a reference standard for analytical purposes, detailed academic research specifically on its synthesis, characterization, and mechanism of formation is limited in publicly available literature. It is identified as an impurity of Levosimendan and is noted to be light-sensitive.

The available data for this compound is summarized in the table below.

PropertyValueSource
Chemical Name 6,6'-(1-Triazene-1,3-diyldi-4,1-phenylene)bis[4,5-dihydro-5-methyl-3(2H)-pyridazinone]
CAS Number 1643439-59-1
Molecular Formula C22H23N7O2 lgcstandards.com
Molecular Weight 417.46 g/mol lgcstandards.com

Further research into the specific conditions that lead to the formation of this triazene impurity during the synthesis of Levosimendan would be beneficial for optimizing the manufacturing process and ensuring the highest purity of the final drug product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N7O2 B13860995 Levosimendan Triazene Impurity

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23N7O2

Molecular Weight

417.5 g/mol

IUPAC Name

(4R)-4-methyl-3-[4-[2-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]iminohydrazinyl]phenyl]-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C22H23N7O2/c1-13-11-19(30)25-27-21(13)15-3-7-17(8-4-15)23-29-24-18-9-5-16(6-10-18)22-14(2)12-20(31)26-28-22/h3-10,13-14H,11-12H2,1-2H3,(H,23,24)(H,25,30)(H,26,31)/t13-,14-/m1/s1

InChI Key

WUKCSYFINAWYJA-ZIAGYGMSSA-N

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=NC3=CC=C(C=C3)C4=NNC(=O)C[C@H]4C

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=NC3=CC=C(C=C3)C4=NNC(=O)CC4C

Origin of Product

United States

Formation and Genesis of Levosimendan Triazene Impurity

The Levosimendan Triazene (B1217601) Impurity can arise during both the synthesis of the active pharmaceutical ingredient (API) and as a degradation product. Understanding these pathways is crucial for implementing effective control strategies.

Synthetic Pathway-Related Impurity Formation Mechanisms

The final steps in the synthesis of Levosimendan are pivotal and can significantly impact the purity of the final product. google.com The formation of the triazene impurity is intricately linked to the core chemical transformations involved in creating the Levosimendan molecule.

A key step in the synthesis of Levosimendan involves a diazotization reaction of an aminophenyl-dihydropyridazinone intermediate, specifically (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. google.comnih.gov This is followed by a condensation reaction. The diazotization process, which converts the primary aromatic amine into a diazonium salt, creates a highly reactive intermediate. It is during this stage and the subsequent condensation that the potential for side reactions leading to the triazene impurity exists. google.com

The presence of nucleophilic species, such as alcohols (e.g., ethanol) and water, during the diazotization and condensation reactions is a direct contributor to the formation of the Levosimendan Triazene Impurity. google.com These nucleophiles can react with the diazonium intermediate, leading to the formation of the undesired triazene structure. google.com The specific alcohol used can even influence the resulting impurity, with different alkyl groups (methyl, ethyl, propyl) leading to corresponding variations of the triazene impurity. google.com

Controlling the formation of the triazene impurity necessitates the careful management of critical process parameters. These parameters are the operational variables that have a significant impact on the quality attributes of the final product. turkjps.org For the synthesis of Levosimendan, key parameters to monitor and control to minimize triazene impurity formation include:

Temperature: Diazotization reactions are typically conducted at low temperatures to maintain the stability of the diazonium salt. Excursions to higher temperatures can promote degradation and side reactions. google.com

pH: The acidity of the reaction medium is crucial for the diazotization process and can influence the reactivity of the diazonium salt and the prevalence of side reactions. researchgate.net

Reactant and Reagent Concentration: The stoichiometry and concentration of reactants, including the aminophenyl intermediate and the diazotizing agent (e.g., sodium nitrite), as well as the presence of any nucleophilic solvents, must be precisely controlled. google.comresearchgate.net

Reaction Time: The duration of the diazotization and subsequent coupling reactions needs to be optimized to ensure complete conversion of the starting material while minimizing the time for impurity-forming side reactions to occur.

The following table summarizes the key factors in the synthetic pathway that contribute to the formation of the this compound.

FactorRole in Triazene Impurity Formation
Diazotization Reaction Creates a highly reactive diazonium salt intermediate, a precursor to the triazene impurity. google.com
Condensation Reaction The subsequent reaction where the triazene linkage can be formed through side reactions. google.com
Nucleophiles (Alcohols, Water) React with the diazonium intermediate to form the triazene structure. google.com
Temperature Elevated temperatures can increase the rate of side reactions leading to impurity formation. google.com
pH Influences the stability and reactivity of the diazonium salt, affecting the potential for side reactions. researchgate.net
Reactant Concentration Improper stoichiometry can lead to unreacted intermediates and promote side product formation. google.comresearchgate.net

Degradation Pathway-Related Impurity Formation of this compound

Beyond the synthetic process, the this compound can also be formed through the degradation of the Levosimendan drug substance itself under certain stress conditions.

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. researchgate.netresearchgate.net These studies involve subjecting the drug to harsh conditions such as heat, light, humidity, and different pH levels to accelerate degradation. researchgate.netfigshare.comnih.gov

Studies have shown that Levosimendan undergoes significant degradation under acidic conditions. researchgate.netfigshare.com While a novel degradant, (R,Z)-2(2-(4-(4-amino-2-methyl-4-oxobutanoyl) phenyl) hydrazono)-2-cyanoacetic acid (DP-1), has been identified as a major product of acidic degradation, the potential for the formation of other impurities, including triazene-related structures, under these conditions cannot be entirely ruled out, although it is not the primary reported degradation product. researchgate.netfigshare.com The complex reaction mechanisms under acidic stress can lead to various molecular rearrangements and bond cleavages, highlighting the importance of controlling the pH environment to maintain the integrity of the Levosimendan molecule. researchgate.netfigshare.com

The table below outlines the conditions under which the degradation of Levosimendan has been studied, with a focus on acidic conditions.

Stress ConditionObservationPrimary Degradation Product Identified
Acidic HydrolysisSignificant degradation observed. researchgate.netfigshare.com(R,Z)-2(2-(4-(4-amino-2-methyl-4-oxobutanoyl) phenyl) hydrazono)-2-cyanoacetic acid (DP-1). researchgate.netfigshare.com
Alkaline HydrolysisSignificant degradation observed. researchgate.netfigshare.com(R,E)-2-amino-N'-(4-(4-methyl-6-oxo-1,4,-5,6-tetrahydropyridazin-3-yl)phenyl)-2-oxoaceto hydrazonoyl cyanide (DP-2) and (R)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (DP-3). researchgate.netfigshare.com
OxidativeDegradation products observed. researchgate.netfigshare.comDP-2 and DP-3. researchgate.netfigshare.com
ThermalFair stability. researchgate.netfigshare.comNot specified as a major pathway for triazene formation.
PhotolyticFair stability. researchgate.netfigshare.comNot specified as a major pathway for triazene formation.

Stress Degradation Studies of Levosimendan Leading to Triazene Impurity Elucidation

Basic Degradation Pathways to this compound

Levosimendan has been shown to be labile when subjected to basic conditions. sci-hub.se In controlled studies, exposure of Levosimendan to a 1N sodium hydroxide (B78521) (NaOH) solution at 60°C for a period of up to 10 hours resulted in approximately 10.13% degradation of the active pharmaceutical ingredient. sci-hub.se While these conditions confirm the potential for degradation and impurity formation in an alkaline environment, the specific studies documenting these degradation rates did not report the formation of the this compound. Instead, other degradants, such as those designated DP-2 and DP-3 in the research, were identified and quantified. sci-hub.se

Oxidative Degradation Pathways to this compound

The presence of an oxidizing agent is a significant factor in the degradation of Levosimendan. Studies have shown that the drug is susceptible to oxidative stress. sci-hub.se When subjected to a 10% hydrogen peroxide (H₂O₂) solution at room temperature for 48 hours, Levosimendan underwent substantial degradation, with a total degradation of approximately 23.7%. sci-hub.se Similar to the basic degradation pathway, while oxidative stress clearly promotes the formation of impurities, the available literature detailing these specific forced degradation studies does not explicitly identify this compound as a resulting product. The primary impurities identified under these oxidative conditions were also reported as DP-2 and DP-3. sci-hub.se

Thermal and Photolytic Degradation Contributions to this compound

In contrast to its lability under hydrolytic and oxidative stress, Levosimendan demonstrates significant stability against thermal and photolytic degradation. sci-hub.se Forced degradation studies where the drug substance was exposed to high temperatures (e.g., 120°C for 48 hours) and photolytic conditions according to ICH guidelines resulted in no significant formation of degradation products. sci-hub.se This stability indicates that thermal and photolytic pathways are not considered to be significant contributors to the formation of the this compound.

Mechanistic Postulation of Levosimendan Degradation to this compound

The this compound is structurally identified as (4R)-4-methyl-3-[4-[(2E)-2-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]iminohydrazino]phenyl]-4,5-dihydro-1H-pyridazin-6-one. lgcstandards.com The molecular structure reveals that this impurity is effectively a dimer, suggesting its formation involves a coupling reaction between two Levosimendan-related precursor molecules.

A plausible mechanistic pathway, while not definitively established in the available literature, can be postulated based on the chemical structure of Levosimendan and the nature of the impurity. The hydrazine (B178648) moiety (-NH-N=) of the Levosimendan molecule is a chemically reactive site. Under certain stress conditions, particularly oxidative or pH-mediated environments, this group could be activated. One potential mechanism involves the oxidation of the hydrazine group to form a highly reactive diazonium or similar intermediate. This electrophilic intermediate could then attack the electron-rich phenyl ring of a second Levosimendan molecule in a coupling reaction, forming the azo-linkage (-N=N-) that connects the two units in the final impurity structure. This type of unconventional condensation reaction can lead to the formation of such dimeric impurities.

Kinetic and Thermodynamic Aspects of this compound Formation Under Stress Conditions

The table below summarizes the findings from forced degradation studies on Levosimendan, indicating the conditions that lead to the loss of the parent drug and the potential for the concurrent formation of degradation products.

Stress ConditionParametersTotal Degradation (%)Reference
Basic Hydrolysis1N NaOH, 60°C, 10 hours10.13% sci-hub.se
Acid Hydrolysis1N HCl, 60°C, 10 hours15% sci-hub.se
Oxidative10% H₂O₂, Room Temp, 48 hours23.7% sci-hub.se
Thermal120°C, 48 hoursNo degradation products found sci-hub.se
PhotolyticICH GuidelinesNo degradation products found sci-hub.se

Advanced Analytical Methodologies for Levosimendan Triazene Impurity Analysis

Chromatographic Separation and Quantification Techniques

Chromatographic methods are central to the analysis of the Levosimendan Triazene (B1217601) Impurity, enabling its separation from the active pharmaceutical ingredient (API) and other related substances. The development of robust and reliable methods is a critical aspect of pharmaceutical quality control.

Development and Validation of Stability-Indicating High-Performance Liquid Chromatography (HPLC) Methods for Levosimendan Triazene Impurity

A stability-indicating HPLC method is essential to demonstrate that the analytical procedure can accurately measure the decrease in the concentration of Levosimendan due to degradation, and to resolve the API from its degradation products, including the triazene impurity. rjptonline.org The validation of such methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. researchgate.net

The choice of stationary phase is a critical parameter in achieving the desired chromatographic resolution between Levosimendan and the this compound. Reversed-phase chromatography is the most common mode used for this purpose.

C8 (Octylsilyl) Bonded Silica: C8 columns have a shorter alkyl chain length compared to C18, resulting in lower hydrophobicity and generally shorter retention times. This can be advantageous in reducing analysis time and solvent consumption. For less hydrophobic impurities, a C8 column might offer better resolution by reducing excessive retention.

Phenyl Bonded Silica: Phenyl stationary phases offer an alternative selectivity to alkyl-bonded phases. The separation mechanism on a phenyl column involves not only hydrophobic interactions but also π-π interactions with the aromatic rings of the analytes. This can be particularly useful for separating compounds containing aromatic moieties, such as Levosimendan and its triazene impurity. The unique selectivity of phenyl columns can sometimes resolve peaks that are co-eluting on C18 or C8 phases.

The selection of the optimal stationary phase is often determined empirically by screening a variety of columns with different chemistries.

Table 1: Comparison of Stationary Phases for Levosimendan Impurity Analysis

Stationary PhasePrimary Interaction MechanismAdvantages for this compound Analysis
C18HydrophobicHigh retention and resolving power for a wide range of impurities. rjptonline.orgresearchgate.netamericanpharmaceuticalreview.com
C8HydrophobicReduced retention times, potentially faster analysis.
PhenylHydrophobic and π-π interactionsAlternative selectivity, useful for aromatic compounds.

The mobile phase composition, including the type of organic modifier and the pH of the aqueous phase, plays a pivotal role in controlling the retention and selectivity of the separation.

Organic Modifier Selection: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths compared to methanol. For the separation of Levosimendan and its impurities, acetonitrile is frequently the organic modifier of choice, often used in combination with water or an aqueous buffer. rjptonline.orgresearchgate.netsci-hub.se The ratio of the organic modifier to the aqueous phase is adjusted to achieve the desired retention times and resolution.

pH of the Aqueous Phase: The pH of the mobile phase is a critical parameter for ionizable compounds like Levosimendan and its potential impurities. The this compound possesses basic nitrogen atoms, and its degree of ionization, and therefore its retention behavior, will be significantly influenced by the mobile phase pH. By adjusting the pH, the charge state of the analyte can be controlled, leading to changes in retention and selectivity. Acidic mobile phases, often prepared using additives like trifluoroacetic acid (TFA) or formic acid, are commonly employed to ensure consistent protonation of the analytes and to achieve sharp, symmetrical peaks. rjptonline.orgresearchgate.netsci-hub.se A mobile phase with a pH of 3.0, using 0.1% TFA, has been successfully used for the separation of Levosimendan and its degradation products. rjptonline.orgresearchgate.net

Table 2: Typical Mobile Phase Compositions for Levosimendan Impurity Analysis

Aqueous ComponentOrganic ModifierTypical Ratio (v/v/v)Reference
0.1% Trifluoroacetic Acid (TFA) in Water (pH 3.0)Acetonitrile50:40:10 (Water:Acetonitrile:Buffer) rjptonline.orgresearchgate.net
0.1% Formic Acid in WaterAcetonitrileGradient sci-hub.se

For complex samples containing multiple impurities with a wide range of polarities, such as in the analysis of Levosimendan and its related substances, isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable timeframe. phenomenex.com In such cases, gradient elution is the preferred technique. phenomenex.comlth.se

A gradient elution program involves a systematic change in the mobile phase composition during the chromatographic run, typically by increasing the proportion of the organic modifier. lth.se This allows for the elution of weakly retained compounds early in the run, while strongly retained compounds, such as the this compound, are eluted later with sharp peaks. A well-designed gradient program can significantly improve peak resolution and reduce analysis time. lcms.cz For instance, a linear gradient starting with a low percentage of organic modifier and gradually increasing to a high percentage can effectively separate the main component from its impurities. sci-hub.se

Table 3: Example of a Gradient Elution Program for Impurity Profiling

Time (minutes)% Aqueous (e.g., 0.1% Formic Acid)% Organic (e.g., Acetonitrile)
0.0973
2.5298
3.4298
3.5973
6.0973

This is a representative gradient program; actual conditions may vary based on the specific application and instrumentation. sci-hub.se

Application of Ultra-High Performance Liquid Chromatography (UHPLC) for this compound Profiling

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which allows for significantly faster separations and higher resolution compared to conventional HPLC. sci-hub.senih.gov The application of UHPLC for the analysis of Levosimendan and its impurities, including the triazene impurity, offers several advantages:

Increased Speed and Throughput: The shorter analysis times achieved with UHPLC are highly beneficial in a quality control environment, allowing for a higher sample throughput.

Enhanced Resolution: The higher efficiency of UHPLC columns leads to sharper and narrower peaks, improving the resolution between closely eluting components like the API and its impurities.

Improved Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, leading to lower limits of detection and quantification for impurities. nih.gov

A UHPLC-MS/MS method has been developed for the quantification of Levosimendan and its metabolites, demonstrating the suitability of this technique for achieving high sensitivity. nih.gov The chromatographic separation was achieved on a sub-2 µm C18 column with a gradient run time of 6 minutes. nih.gov

Preparative Chromatography for Isolation of this compound

To perform comprehensive structural elucidation and to confirm the identity of the this compound, it is often necessary to isolate it in a pure form and in sufficient quantity. figshare.comneopharmlabs.com Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the primary technique used for this purpose. researchgate.netfigshare.com

The principle of Prep-HPLC is the same as analytical HPLC, but it is performed on a larger scale using wider diameter columns and higher flow rates to handle larger sample loads. The fractions corresponding to the impurity peak are collected, and the solvent is then removed to obtain the isolated compound. The isolated impurity can then be subjected to various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for definitive structural confirmation. figshare.com The isolation of degradation products of Levosimendan has been successfully achieved using preparative chromatography. researchgate.netfigshare.com

Emerging Chromatographic Techniques for this compound Analysis (e.g., Supercritical Fluid Chromatography (SFC))

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional liquid chromatography for pharmaceutical analysis, including impurity profiling. uliege.benih.gov SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. waters.com This results in low viscosity and high diffusivity, enabling rapid and efficient separations.

For the analysis of the this compound, SFC offers several advantages. The technique is particularly well-suited for separating complex mixtures and can provide different selectivity compared to reversed-phase HPLC, which is crucial for resolving closely related impurities from the main API. researchgate.net Method development in SFC for impurity profiling often involves screening a diverse set of stationary phases and organic co-solvents (like methanol) to achieve optimal separation. nih.govwaters.com The ability to fine-tune separations by adjusting pressure, temperature, and mobile phase composition makes SFC a versatile tool. waters.com The use of SFC has been successfully applied to the degradation studies of Levosimendan, demonstrating its capability in this specific context. researchgate.netsci-hub.se Furthermore, SFC is compatible with mass spectrometry, allowing for seamless hyphenation (SFC-MS) for impurity identification. pharmtech.com

Table 1: Illustrative SFC Method Parameters for Impurity Profiling

ParameterTypical SettingPurpose
Stationary Phase Screen various chemistries (e.g., Diol, 2-Ethylpyridine, Chiral phases)To find optimal selectivity for the impurity and API. nih.gov
Mobile Phase Supercritical CO₂ with a polar co-solvent (e.g., Methanol)Elution of polar and non-polar compounds. waters.com
Additive Basic (e.g., Isopropylamine) or Acidic (e.g., TFA)To improve peak shape, especially for basic or acidic analytes. waters.com
Back Pressure 120 - 150 barControls mobile phase density and influences retention and resolution. waters.com
Temperature 25 - 40 °CAffects mobile phase density and selectivity. nih.gov
Flow Rate 2 - 4 mL/min (Analytical Scale)To achieve efficient separation in a short time. nih.gov
Detection UV, Mass Spectrometry (MS)For quantification and identification of the impurity. pharmtech.com

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Impurity Profiling

Unequivocal identification and structural elucidation of impurities are paramount for understanding their potential impact and for regulatory compliance. sgs.com This is typically achieved by a combination of high-resolution chromatographic separation and powerful spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for this compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem (MS/MS) and high-resolution (HRMS) capabilities, is an indispensable tool for identifying and characterizing pharmaceutical impurities. synthinkchemicals.comnih.gov This technique combines the potent separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

In the analysis of the this compound, an LC method first separates the impurity from Levosimendan and other components in the sample matrix. researchgate.net The separated impurity then enters the mass spectrometer. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of the impurity's molecular ion with exceptional accuracy, typically with an error of less than 5 ppm, and often below 2 ppm. americanpharmaceuticalreview.comshimadzu.com This high accuracy allows for the confident determination of the elemental composition and the proposal of a molecular formula. sci-hub.seamericanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. synthinkchemicals.com The fragmentation pattern serves as a structural fingerprint, helping to piece together the molecule's structure. This data is critical for distinguishing between isomers and confirming the identity of the impurity. nih.gov The application of LC-MS/MS has been specifically documented for the analysis of Levosimendan and its metabolites, highlighting its suitability for related compounds. nih.gov

Table 2: Example HRMS Data for this compound

ParameterValueSignificance
Proposed Molecular Formula C₂₂H₂₃N₇O₂Based on synthesis route and preliminary data. pharmaffiliates.com
Calculated Exact Mass 417.1917Theoretical monoisotopic mass of the proposed formula.
Measured m/z (e.g., [M+H]⁺) 418.1990Experimentally determined mass-to-charge ratio from HRMS. sci-hub.se
Mass Accuracy (ppm) < 2 ppmHigh accuracy confirms the proposed elemental composition. shimadzu.com
Key MS/MS Fragments Analyte-specificProvides confirmation of specific structural motifs within the impurity. synthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of this compound (¹H NMR, ¹³C NMR, 2D NMR)

While MS techniques provide the molecular formula and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. conicet.gov.arrsc.org NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity, allowing for the complete assembly of the molecular structure. tandfonline.com

For a complex molecule like the this compound, a suite of NMR experiments is required:

¹H NMR: Identifies the number and types of hydrogen atoms in the molecule, providing information on their chemical environment and proximity to one another. nih.gov

¹³C NMR: Determines the number and types of carbon atoms, indicating the carbon skeleton of the impurity. tandfonline.com

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together different molecular fragments.

The combined data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the conclusive determination of the impurity's structure. sci-hub.setandfonline.com

Table 3: Hypothetical NMR Assignments for Key Structural Moieties in this compound

ExperimentMoietyExpected Chemical Shift (δ, ppm)Significance
¹H NMR Aromatic Protons7.0 - 8.5Confirms presence of phenyl rings. mdpi.com
-CH₃1.0 - 2.5Indicates methyl groups. tandfonline.com
N-HVariable, often broadIdentifies protons on nitrogen atoms. mdpi.com
¹³C NMR Triazine Ring Carbons150 - 175Characteristic of carbons in a triazine ring. researchgate.net
Phenyl Ring Carbons110 - 150Confirms aromatic carbons. tandfonline.com
Carbonyl Carbon (C=O)160 - 180Indicates presence of an amide or similar group. tandfonline.com
2D NMR HMBCCorrelation from -CH₃ protons to pyridazinone ring carbonsConfirms the position of the methyl group on the ring. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Complementary Characterization of this compound

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique used to identify the functional groups present in a molecule. tandfonline.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. While not typically used for complete structural elucidation on its own, FTIR provides complementary data that confirms the presence or absence of key functional groups identified by NMR and MS. sci-hub.seshimadzu.com

For the this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts. For instance, stretching vibrations of the C=N and C-N bonds within the triazine and pyridazinone rings would be prominent. e3s-conferences.orgresearchgate.net Other expected signals would include those for aromatic C-H bonds, aliphatic C-H bonds of the methyl group, and potentially a C=O stretch from the pyridazinone moiety. tandfonline.com The comparison of this spectral fingerprint with that of Levosimendan helps to confirm structural differences.

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeAssociated Functional Group
3100 - 3000C-H StretchAromatic Rings
2980 - 2850C-H StretchAliphatic (e.g., -CH₃)
~1650C=O StretchCarbonyl (Amide in Pyridazinone ring) e3s-conferences.org
1600 - 1450C=N, C=C StretchTriazine and Phenyl Rings researchgate.nete3s-conferences.org
1350 - 1250C-N StretchAromatic Amines, Triazine Ring researchgate.net

Comprehensive Impurity Profiling Strategies Utilizing Combined Spectroscopic and Chromatographic Data for this compound

A robust impurity profiling strategy relies on the synergistic use of multiple analytical techniques to ensure that all potential impurities are detected, identified, and quantified. nih.govtandfonline.com This integrated approach provides orthogonal data, which lends a high degree of confidence to the results and is essential for regulatory submissions. apacsci.com

The strategy for the this compound would typically proceed as follows:

Method Development and Detection: A high-resolution chromatographic method (e.g., HPLC, UPLC, or SFC) is developed to separate the triazene impurity from the Levosimendan API and other related substances. researchgate.netbiomedres.us

Initial Identification (LC-MS): The developed chromatographic method is hyphenated with a mass spectrometer. Analysis by LC-HRMS provides the accurate mass and probable elemental composition of the impurity, while LC-MS/MS reveals its fragmentation pattern for preliminary structural assessment. americanpharmaceuticalreview.com

Isolation: If the impurity is present at a significant level, preparative chromatography (e.g., preparative HPLC) is employed to isolate a sufficient quantity (typically in milligrams) of the pure impurity for further analysis. tandfonline.com

Definitive Structural Elucidation: The isolated impurity is subjected to a comprehensive panel of spectroscopic analyses, primarily 1D and 2D NMR, to determine its definitive structure. conicet.gov.arrsc.org FTIR is used as a complementary technique to confirm functional groups. sci-hub.se

Confirmation: The proposed structure can be unequivocally confirmed by synthesizing the reference standard of the impurity and comparing its chromatographic and spectroscopic data with that of the isolated substance. researchgate.net

This comprehensive approach ensures a complete understanding of the impurity's identity, which is the foundation for assessing its potential impact and establishing appropriate control measures.

Analytical Method Validation for this compound

Once an analytical procedure for quantifying the this compound is developed, it must be validated to demonstrate its suitability for its intended purpose. slideshare.net Method validation is a regulatory requirement, with guidelines such as ICH Q2(R1) providing a framework for the process. ich.orgloesungsfabrik.de The validation process ensures that the method is reliable, reproducible, and accurate for the quantitative determination of the impurity. researchgate.net

The key validation parameters for an impurity quantification method include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. ich.org This is often demonstrated by spiking the drug substance with the impurity and showing that it is well-separated from all other peaks. ich.org

Linearity: The ability to produce test results that are directly proportional to the concentration of the impurity within a given range. researchgate.net This is determined by analyzing a series of solutions with different concentrations of the impurity.

Range: The interval between the upper and lower concentrations of the impurity for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org For an impurity, this range should typically span from the reporting level to 120% of the specification limit. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by analyzing a sample (drug substance or product) spiked with known amounts of the impurity.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of the impurity in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of the impurity in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is a critical parameter for methods used to control impurities.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). loesungsfabrik.de This provides an indication of its reliability during normal usage.

Table 5: Summary of Validation Parameters for an Impurity Quantification Method

Validation ParameterPurposeTypical Acceptance Criterion
Specificity Ensure selective measurement of the impurity.Peak purity and resolution > 2.0 from adjacent peaks. ich.org
Linearity Confirm proportional response to concentration.Correlation coefficient (r²) ≥ 0.99. researchgate.net
Range Define the concentration interval for reliable measurement.Reporting threshold to 120% of the impurity limit. ich.org
Accuracy Demonstrate closeness to the true value.Recovery of 80-120% of the spiked amount.
Precision Show the method's reproducibility.Relative Standard Deviation (RSD) ≤ 10% at the limit.
LOQ Define the lowest quantifiable concentration.Signal-to-Noise ratio ~10:1; demonstrated with adequate precision and accuracy.
Robustness Assess reliability against minor changes.System suitability parameters remain within limits.

Specificity and Selectivity Studies for this compound Quantification

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the drug substance itself. certified-laboratories.comgmpinsiders.com For the quantification of this compound, the analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, must be capable of distinguishing it from Levosimendan and other known related substances. rjptonline.orgsphinxsai.com

The validation of specificity involves demonstrating that the analytical signal for the this compound is not affected by other components in the sample matrix. This is typically achieved by:

Forced Degradation Studies: Levosimendan drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The stressed samples are then analyzed to ensure that the peak corresponding to the this compound is well-resolved from any peaks of degradation products. sphinxsai.com

Resolution from Known Impurities: A solution containing Levosimendan, this compound, and other potential process impurities is analyzed. The method must demonstrate baseline resolution between the peaks of each compound. sphinxsai.comeuropa.eu In a typical HPLC method, a resolution factor (Rs) of greater than 2.0 between adjacent peaks is considered acceptable.

Peak Purity Analysis: Using a photodiode array (PDA) detector, peak purity analysis is performed to confirm that the chromatographic peak for the this compound is spectrally homogeneous and not co-eluting with other substances. sphinxsai.com The peak purity angle should be less than the peak purity threshold, indicating the peak is pure.

These studies confirm that the method is selective for the this compound, ensuring that its reported quantity is accurate and not falsely elevated by interfering substances. europa.eu

Determination of Linearity, Accuracy, and Precision for this compound Methods

Once specificity is established, the method is validated for its quantitative performance through linearity, accuracy, and precision studies. certified-laboratories.com

Linearity The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com For the this compound, linearity is typically established by preparing a series of solutions at different concentrations, usually spanning from the Limit of Quantification (LOQ) to 150% of the specified limit for the impurity. sphinxsai.comnih.gov The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The acceptance criterion is generally a correlation coefficient (r²) of ≥ 0.99.

Table 1: Representative Linearity Data for this compound This table presents typical results for a validated HPLC method for a pharmaceutical impurity, based on published data for similar analyses.

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. sphinxsai.com It is determined by recovery studies, where a known amount of the this compound reference standard is added (spiked) into a sample mixture at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). sphinxsai.comnih.gov The amount of the impurity is then measured, and the percentage recovery is calculated. Acceptable recovery is typically within the range of 80.0% to 120.0%.

Table 2: Representative Accuracy (Recovery) Data for this compound This table presents typical results for a validated HPLC method for a pharmaceutical impurity, based on published data for similar analyses.

Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is evaluated at three levels:

Repeatability (Intra-assay Precision): The precision is assessed by analyzing multiple preparations of a sample spiked with the impurity on the same day, by the same analyst, and on the same instrument.

Intermediate Precision: This is evaluated by varying conditions such as the day of analysis, the analyst, and the instrument.

Reproducibility: This is assessed in an inter-laboratory trial, though it is not always required for methods used within a single quality control laboratory.

Precision is reported as the Relative Standard Deviation (%RSD) of the results. For impurity analysis, a %RSD of not more than 10.0% is generally considered acceptable.

Table 3: Representative Precision Data for this compound This table presents typical results for a validated HPLC method for a pharmaceutical impurity, based on published data for similar analyses.

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. certified-laboratories.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. certified-laboratories.com

For impurity methods, it is crucial that the LOQ is below the reporting threshold specified by regulatory bodies. The LOD and LOQ are typically determined based on the signal-to-noise (S/N) ratio, where the LOD corresponds to an S/N ratio of approximately 3:1, and the LOQ corresponds to an S/N ratio of approximately 10:1. nih.gov

Table 4: Representative LOD and LOQ Data for this compound This table presents typical results for a validated HPLC method for a pharmaceutical impurity, based on published data for similar analyses.

Robustness and Ruggedness Testing of Analytical Methods for this compound

Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. google.com

Ruggedness is often considered a synonym for robustness or is defined as the degree of reproducibility under various normal test conditions, such as different laboratories, analysts, or instruments.

Robustness is evaluated during method development by intentionally varying critical parameters and observing the effect on the results.

For an HPLC method for this compound, the following parameters would typically be investigated during robustness testing:

Flow rate of the mobile phase (e.g., ± 0.2 mL/min)

pH of the mobile phase buffer (e.g., ± 0.2 units)

Column temperature (e.g., ± 5 °C)

Wavelength of the UV detector (e.g., ± 2 nm)

Composition of the mobile phase (e.g., ± 2% absolute in the organic modifier)

The method is considered robust if the results, such as the resolution between the impurity and Levosimendan, and the quantitative value of the impurity, remain within acceptable limits despite these variations. nih.gov This ensures that the method is reliable for routine use in a quality control environment where minor variations are inevitable.

Control and Mitigation Strategies for Levosimendan Triazene Impurity

Process Analytical Technology (PAT) and Quality by Design (QbD) in Impurity Control

The implementation of PAT and QbD principles provides a systematic and science-based approach to pharmaceutical development and manufacturing, moving from a reactive "testing to quality" model to a proactive "building quality in" model. ijpsjournal.com

Application of QbD Principles to Levosimendan Manufacturing Processes for Triazene (B1217601) Impurity Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. For Levosimendan, the primary objective is to produce a drug substance with a consistently low level of the triazene impurity. The application of QbD principles involves several key steps:

Defining the Quality Target Product Profile (QTPP): This includes identifying the critical quality attributes (CQAs) of the Levosimendan drug substance, with a key CQA being the limit for the triazene impurity. pharmaexcipients.com

Identifying Critical Process Parameters (CPPs): Through risk assessment and experimental studies, the manufacturing process steps that have a significant impact on the formation of the triazene impurity are identified. The final diazotization and condensation reaction steps in Levosimendan synthesis are critical, and the reaction conditions are crucial to the final product quality. google.com

Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. semanticscholar.org Operating within the design space ensures that the level of the triazene impurity remains below the acceptable limit.

Implementing a Control Strategy: This includes the controls on input materials, process controls, and the use of Process Analytical Technology (PAT) to monitor the process in real-time. For instance, monitoring the reaction temperature and the presence of nucleophilic reagents like alcohol and water, which can contribute to impurity formation, is crucial. google.com

Risk-Based Approaches for Identifying and Mitigating Levosimendan Triazene Impurity Formation

A risk-based approach is integral to QbD and is used to manage impurities throughout the product lifecycle. windows.net This involves a systematic process of identifying, analyzing, and evaluating risks associated with the formation of the this compound.

Risk Identification: This step involves a thorough evaluation of the entire manufacturing process to identify potential sources of the triazene impurity. windows.net For Levosimendan, a key risk is the presence of certain nucleophiles during the diazotization and condensation reactions. google.com The European Medicines Agency (EMA) has highlighted chemical structures with latent genotoxicity, and the diazoamino structure present in the triazene impurity warrants careful assessment. google.com

Risk Analysis: This involves estimating the probability of the triazene impurity forming and the severity of its potential harm. The triazene impurity is considered a potential genotoxic impurity, which requires stringent control. google.comtapi.com

Risk Evaluation: This step compares the identified and analyzed risk against given risk criteria. The acceptable intake of genotoxic impurities is very low, often in the range of micrograms per day. tapi.com

Risk Control: This involves implementing measures to reduce the risk to an acceptable level. windows.net Mitigation strategies can include modifying the synthesis process to avoid the conditions that lead to triazene formation or implementing purification steps that effectively remove it. researchgate.net

The following table outlines a simplified risk assessment for this compound formation.

Risk Factor Potential Cause Impact on Triazene Impurity Formation Mitigation Strategy
Presence of Nucleophiles Residual alcohol (e.g., ethanol) or water in reaction mixture. google.comCan react with the diazonium intermediate to form the triazene impurity. google.comStrict control and removal of residual solvents and water before critical reaction steps.
Reaction Temperature Excursions outside the defined optimal temperature range during diazotization.May lead to side reactions and increased impurity formation.Precise temperature control and monitoring using PAT.
pH of Reaction Medium Sub-optimal pH during the condensation step.Can influence reaction kinetics and favor impurity formation.Tight control of pH within the established design space.
Purity of Starting Materials Impurities in the starting 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. google.comCan carry through the synthesis or participate in side reactions.Stringent specifications and testing of raw materials.

Process Optimization Strategies for Minimizing this compound Levels

Process optimization is a critical component of impurity control. For the this compound, optimization strategies focus on both the reaction and purification steps.

Reaction Condition Adjustment:

Solvent Selection: The choice of solvent is critical. Using aprotic solvents instead of alcohols can prevent the formation of the triazene impurity. google.com

Temperature and Time: Optimizing the reaction temperature and duration of the diazotization and coupling reactions can maximize the yield of Levosimendan while minimizing the formation of the triazene and other impurities.

Reagent Control: Precise control over the stoichiometry of reagents, particularly the diazotizing agent, is essential to prevent side reactions.

Purification Method Enhancement:

Crystallization: Developing a robust crystallization process is often the most effective way to purge impurities. The solubility characteristics of Levosimendan and its triazene impurity can be exploited to achieve high purity.

Chromatography: In cases where crystallization is not sufficient, chromatographic purification techniques like preparative HPLC can be employed to remove trace levels of the triazene impurity. registech.com

Ultrafiltration/Diafiltration: These techniques can be effective for removing small molecule impurities from larger drug molecules, although their effectiveness for impurities that bind to the product may be reduced. nih.gov

The following table summarizes optimization strategies.

Strategy Parameter to Optimize Objective Outcome
Reaction Optimization Solvent SystemAvoidance of nucleophilic solvents like alcohols. google.comMinimized formation of triazene impurity.
Temperature ControlMaintain within a narrow, validated range.Reduced rate of side reactions.
Reagent StoichiometryPrecise molar ratios of reactants.Increased yield of Levosimendan and reduced by-products.
Purification Enhancement CrystallizationSolvent/anti-solvent system, cooling profile.Efficient removal of the triazene impurity based on solubility differences.
ChromatographyStationary phase, mobile phase composition, gradient.High-resolution separation of Levosimendan from the triazene impurity. registech.com

Stability Management and Formulation Aspects Influencing this compound

The control of the this compound extends beyond the synthesis of the active pharmaceutical ingredient (API) and into the formulation and shelf-life of the drug product.

Impact of Formulation Excipients and Solvents on Levosimendan Stability and Triazene Impurity Formation

Excipients are essential components of a drug formulation, but they can also be a source of reactive impurities or can affect the stability of the API. nih.gov The interaction between Levosimendan and excipients can potentially lead to the formation of degradation products, including the triazene impurity, over time.

Reactive Impurities in Excipients: Excipients may contain trace levels of impurities such as aldehydes, peroxides, and metal ions, which can catalyze degradation reactions. nih.gov For instance, nitrite (B80452) impurities in excipients are a known risk factor for the formation of nitrosamine (B1359907) impurities, a class of compounds structurally related to triazenes. nih.govmdpi.com

pH and Microenvironment: The pH of the formulation is a critical factor affecting the stability of Levosimendan. Levosimendan is sensitive to chemical degradation, and its stability can be significantly improved by lowering the pH of the solution to below 5. google.comgoogle.com

Solvent System: The choice of solvents in a liquid formulation is crucial. While water is a common solvent, Levosimendan has poor water solubility, which decreases further at lower pH. google.com Therefore, co-solvents or solubility-enhancing agents may be necessary. google.com The use of certain solvents could potentially facilitate the degradation of Levosimendan or the formation of impurities.

Antioxidants: The inclusion of antioxidants, such as ascorbic acid (vitamin C) or alpha-tocopherol (B171835) (vitamin E), in formulations has been shown to inhibit the formation of nitrosamines and could be a potential strategy to mitigate the risk of triazene impurity formation. fda.gov

The table below illustrates the potential impact of excipients on Levosimendan stability.

Excipient/Formulation Factor Potential Impact Mitigation/Control Strategy
Excipients with Nitrite Impurities Potential for nitrosating reactions leading to triazene-like structures. nih.govSourcing excipients with low nitrite levels; supplier qualification programs. fda.gov
pH-adjusting Agents Levosimendan stability is pH-dependent; degradation increases at neutral pH. google.comgoogle.comFormulation at an optimal, lower pH (e.g., 3-4.2) using buffers like citric acid. google.com
Reducing Sugars (e.g., Lactose) Can contain reactive aldehyde impurities. nih.govAvoid use in formulations with amine-containing drugs like Levosimendan; screen for reactive impurities. nih.gov
Co-solvents (e.g., Ethanol) May act as a nucleophile if degradation pathways similar to synthesis exist.Careful selection and justification of co-solvents; stability studies to confirm no adverse interaction.
Antioxidants Can inhibit oxidative degradation and formation of certain impurities. fda.govInclusion of suitable antioxidants like ascorbic acid in the formulation. fda.gov

Development of Stability-Indicating Control Strategies for this compound Over Shelf-Life

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. researchgate.net The development of such methods is crucial for monitoring the level of the this compound throughout the product's shelf-life.

Forced Degradation Studies: To develop a stability-indicating method, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.net This helps to ensure that the analytical method can separate the API from all potential degradants, including the triazene impurity.

Analytical Method Development: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of Levosimendan and its impurities. researchgate.netgoogle.com A stability-indicating HPLC method must be able to resolve the Levosimendan peak from the triazene impurity peak and other degradation products. The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. semanticscholar.org

Shelf-Life Specification: Based on the stability data, an acceptance criterion (limit) for the this compound is established for the drug product at the end of its shelf-life. This limit ensures that the product remains safe and effective throughout its intended period of use.

Ongoing Stability Monitoring: As part of the post-approval lifecycle management, batches of the drug product are placed on a stability program to monitor the levels of impurities, including the triazene impurity, over time. registech.com This provides ongoing assurance of product quality.

A comprehensive control strategy for the this compound integrates process controls, formulation design, and robust analytical monitoring to ensure the final drug product meets the highest standards of quality and safety.

Theoretical and Computational Studies of Levosimendan Triazene Impurity

Molecular Modeling and Computational Chemistry Approaches to Predict and Elucidate Levosimendan Triazene (B1217601) Impurity Formation

Molecular modeling and computational chemistry offer powerful tools to predict and understand the formation of impurities like the Levosimendan Triazene Impurity. These methods can provide insights into molecular structures, reactivity, and the thermodynamics of potential formation pathways.

Predictive Approaches:

Forced Degradation Studies: Computational models can complement experimental forced degradation studies. By simulating conditions such as pH, temperature, and the presence of oxidizing agents, researchers can predict the likelihood of various degradation pathways. For the triazene impurity, this would involve modeling the reaction between Levosimendan or its precursors and potential sources of nitrogen that could lead to a triazene linkage.

Quantitative Structure-Activity Relationship (QSAR): While typically used for predicting biological activity, QSAR principles can be adapted to predict reactivity and degradation propensity. By analyzing the electronic and steric features of the Levosimendan molecule and related reactants, it may be possible to identify the molecular sites most susceptible to reactions that form the triazene impurity.

Elucidation of Structure and Properties:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are instrumental in determining the stable three-dimensional structures of molecules. For the this compound, DFT calculations can be used to optimize its geometry, calculate its vibrational frequencies (which can be compared with experimental IR or Raman spectra), and predict its NMR chemical shifts to confirm its structure.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the electron density distribution around a molecule. For the reactants that form the triazene impurity, MEP analysis can identify the electrophilic and nucleophilic sites, providing clues about how they are likely to interact.

The table below summarizes some key computational parameters that would be relevant in the study of this impurity.

Computational ParameterApplication in Studying this compound
Optimized Molecular Geometry Predicts the most stable 3D structure and bond lengths/angles.
Thermodynamic Properties Calculates enthalpy, entropy, and Gibbs free energy of formation.
Vibrational Frequencies Simulates IR and Raman spectra for structural confirmation.
NMR Chemical Shifts Predicts 1H and 13C NMR spectra to aid in structural elucidation.
Molecular Orbital Analysis (HOMO/LUMO) Identifies reactive sites and predicts chemical reactivity.

Reaction Mechanism Studies of this compound Formation Using Computational Methods

Understanding the reaction mechanism is key to controlling the formation of an impurity. Computational methods allow for the exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed picture of how the impurity is formed.

Investigating Reaction Pathways:

The formation of a triazene impurity suggests a reaction involving a diazonium species or a similar reactive nitrogen intermediate. A plausible pathway for the formation of the this compound could involve the diazotization of an aromatic amine precursor or degradation product, followed by coupling with another Levosimendan-related molecule.

Computational Steps to Study the Mechanism:

Reactant and Product Optimization: The first step is to obtain the optimized geometries of the reactants, intermediates, transition states, and the final product (the triazene impurity).

Transition State Searching: Algorithms are used to locate the transition state structure for each step of the proposed reaction mechanism. The transition state is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it connects the correct reactants and products.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. A lower activation energy indicates a more favorable reaction pathway.

The following table outlines a hypothetical reaction pathway for the formation of the this compound and the computational data that would be generated.

Reaction StepDescriptionKey Computational Data
1. Diazotization Formation of a diazonium salt from an amine precursor.Geometry and energy of the diazonium intermediate.
2. Transition State 1 The structure of the transition state for the diazotization step.Activation energy for diazonium salt formation.
3. Coupling Reaction The diazonium salt reacts with another molecule.Geometry and energy of the reactants for the coupling step.
4. Transition State 2 The structure of the transition state for the C-N or N-N bond formation.Activation energy for the coupling reaction.
5. Product Formation Formation of the final this compound.Overall reaction energy (exothermic/endothermic).

Future Directions in Levosimendan Triazene Impurity Research

Development of Novel Analytical Technologies for Trace Level Detection and Characterization

The detection and quantification of impurities at trace levels is a significant challenge in pharmaceutical quality control. tandfonline.com As regulatory limits on impurities become more stringent, analytical methods must evolve to offer greater sensitivity and selectivity. rsc.orgresearchgate.net Future research will focus on moving beyond traditional High-Performance Liquid Chromatography (HPLC) with UV detection towards more powerful and definitive technologies capable of characterizing the Levosimendan Triazene (B1217601) Impurity at minute concentrations.

Advanced hyphenated techniques are at the forefront of this evolution. researchgate.net Methodologies combining the separation power of chromatography with the high sensitivity and specificity of mass spectrometry (MS) are essential for trace-level impurity analysis. tandfonline.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly versatile and widely used for a broad range of pharmaceutical impurities, including those that are less volatile or thermally unstable. researchgate.net The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information, which is crucial for unambiguously identifying the triazene impurity, especially in complex sample matrices. LC-MS/MS has been successfully applied to quantify hydroxylamine (B1172632) impurities at levels as low as 10 ppm. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): While typically preferred for volatile compounds, GC-MS can be adapted for less volatile impurities through derivatization. tandfonline.comresearchgate.net Its high resolution and sensitivity, particularly in selected ion monitoring (SIM) mode, make it a powerful tool for quantifying specific trace impurities. tandfonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS offers a significant advantage in impurity profiling by providing highly accurate mass measurements. researchgate.nettandfonline.com This precision allows for the determination of elemental compositions, which is invaluable for identifying unknown impurities and confirming the structure of known ones like the Levosimendan Triazene Impurity without the need for a dedicated reference standard. researchgate.net

The integration of these advanced techniques will enable the development of robust analytical methods that can reliably detect and quantify the this compound, ensuring that Levosimendan formulations meet the highest standards of quality and safety. researchgate.net

Analytical TechnologyPrincipleKey Advantages for Triazene Impurity DetectionReference
HPLC-UVSeparation based on polarity, detection via UV absorbance.Standard quality control method, good for quantification of known impurities. researchgate.netresearchgate.net
LC-MS/MSCombines HPLC separation with tandem mass spectrometry for identification and quantification.High sensitivity and selectivity; suitable for non-volatile impurities; provides structural information. tandfonline.comresearchgate.net
GC-MSSeparation of volatile compounds followed by mass spectrometric detection.Excellent for volatile impurities and can be used with derivatization for others; high resolution. tandfonline.comrsc.orgresearchgate.net
HRMSMass spectrometry with very high mass accuracy.Enables elemental composition determination; powerful for identifying unknown impurities and structural elucidation. researchgate.nettandfonline.com
NMR SpectroscopyProvides detailed information about molecular structure based on nuclear magnetic properties.Indispensable for definitive structure characterization of isolated impurities. researchgate.netgoogle.com

Advanced Computational Approaches for Predictive Impurity Profiling

A paradigm shift from reactive to predictive impurity management is underway in the pharmaceutical industry. google.com Advanced computational tools, including machine learning (ML) and artificial intelligence (AI), are being developed to forecast the formation of impurities before a synthetic route is implemented on a large scale. nih.govnih.gov These in-silico approaches offer the potential to significantly de-risk the drug development process, reduce costs, and enhance product quality. google.com

For the this compound, computational models can be trained to analyze the specific diazotization reaction step where it is formed. google.com By inputting data on reactants, reagents, solvents, and reaction conditions (e.g., temperature, pH), these models can predict the likelihood and potential concentration of the triazene byproduct.

Key computational strategies include:

Predictive Impurity Analysis (PIA): This is a data-driven approach that combines experimental data with computational modeling to anticipate and manage impurities. google.com By simulating reaction pathways and degradation mechanisms, PIA can help select optimal synthesis routes that minimize the formation of the triazene impurity. google.com

Machine Learning (ML) Models: ML algorithms can be trained on existing chemical reaction data to predict impurity profiles for new or modified synthetic processes. nih.govnih.gov While current ML models may lack the quantitative precision to design a complete purification strategy in silico, they are invaluable for comparing synthetic routes and identifying high-risk transformations that require further experimental optimization. nih.govnih.gov

Quantum Mechanics (QM) Calculations: QM methods can be used to model the reaction mechanism of triazene formation at an electronic level. numberanalytics.com This provides fundamental insights into the reaction's thermodynamics and kinetics, helping chemists understand why the impurity forms and how reaction parameters can be modified to suppress it.

These predictive tools can be integrated early in the development lifecycle to guide process optimization, ensuring that the final manufacturing process for Levosimendan is robust and consistently yields a product with minimal levels of the triazene impurity. google.com

Computational ApproachDescriptionApplication to this compoundReference
Predictive Impurity Analysis (PIA)A strategic framework using in-silico modeling and risk-based approaches to anticipate impurity formation.Identify and prioritize risks associated with triazene formation based on reaction parameters. google.com
Machine Learning (ML) / Artificial Intelligence (AI)Algorithms trained on large datasets to predict reaction outcomes, including impurity profiles.Predict the yield of the triazene impurity under different synthetic conditions to guide process optimization. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Models that correlate chemical structure with properties. While often used for toxicity, it can be adapted for reactivity.Assess how modifications to the Levosimendan precursor might affect its propensity to form the triazene impurity. numberanalytics.com
Molecular Modeling / Docking3D modeling of molecular interactions.Simulate the interaction between the diazonium salt intermediate and other species to understand the mechanism of triazene formation. numberanalytics.com

Strategies for Greener Chemistry in Levosimendan Synthesis to Minimize Impurity Formation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com Applying these principles to the synthesis of Levosimendan is a key future direction, with a specific focus on the diazotization step that generates the triazene impurity. google.com The formation of this impurity is known to occur during the diazotization of 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, particularly in the presence of certain nucleophiles like alcohols. google.com Research indicates that triazene byproducts can arise when the aniline (B41778) starting material couples with the diazonium salt intermediate, a reaction that can be suppressed by carefully controlling reaction conditions. nih.govnih.gov

Future strategies will focus on redesigning this critical step to be more efficient, safer, and environmentally benign, thereby preventing impurity formation at the source.

Alternative Reagents and Catalysts: Traditional diazotization uses sodium nitrite (B80452) and strong mineral acids, which can lead to side reactions and waste. rsc.orgnumberanalytics.com Greener alternatives include using milder diazotizing agents like tert-butyl nitrite (TBN) or employing solid acid catalysts. nih.govnumberanalytics.comekb.eg Nano solid acids, for example, can facilitate the reaction under solvent-free conditions at room temperature, offering high efficiency and easy catalyst recovery. researchgate.nettandfonline.com

Novel Solvent Systems: The choice of solvent is crucial, as aqueous and alcohol-based systems can promote nucleophilic side reactions leading to impurities. google.comresearchgate.net Deep Eutectic Solvents (DES) have emerged as a promising green alternative. rsc.org A DES composed of choline (B1196258) chloride and tartaric acid has been shown to stabilize the diazonium salt at room temperature, eliminating the need for cryogenic conditions and harsh acids while allowing for a one-pot diazotization and coupling reaction. rsc.org

Continuous Flow Chemistry: Migrating the diazotization reaction from batch processing to a continuous flow system offers major advantages in safety and process control. nih.govnumberanalytics.com Flow reactors use small volumes, enabling precise control over temperature and residence time, which minimizes the accumulation of unstable diazonium intermediates and reduces the formation of byproducts like triazenes. researchgate.netnih.govnih.gov

Alternative Energy Sources: Green chemistry tools such as microwave irradiation and ultrasound have been successfully used to synthesize pyridazinone derivatives efficiently, often in one-pot reactions with reduced solvent use and shorter reaction times. researchgate.net Applying these energy sources to the synthesis of the Levosimendan core structure could lead to a cleaner process with fewer starting material-related impurities.

Greener StrategyDescriptionBenefit for Minimizing Triazene ImpurityReference
Continuous Flow ChemistryPerforming the reaction in a continuously flowing stream rather than a large batch.Improves control over temperature and stoichiometry, minimizing byproduct formation (including triazenes) and enhancing safety. nih.govnih.govnumberanalytics.com
Alternative Diazotizing AgentsUsing milder reagents like tert-butyl nitrite (TBN) instead of NaNO₂/HCl.Allows for reaction under non-aqueous or less acidic conditions, reducing side reactions. nih.govnumberanalytics.comekb.eg
Deep Eutectic Solvents (DES)Using a mixture of compounds with a lower melting point as the solvent.Can stabilize the diazonium salt intermediate at room temperature, avoiding cryogenic conditions and harsh acids. rsc.org
Solid Acid CatalystsEmploying recyclable solid catalysts (e.g., nano BF₃·SiO₂) instead of liquid mineral acids.Enables solvent-free conditions, simplifies workup, and reduces corrosive waste. Stabilizes the diazonium salt. researchgate.nettandfonline.com
Microwave/Ultrasound IrradiationUsing alternative energy sources to drive the reaction.Can significantly reduce reaction times and improve yields in the synthesis of the pyridazinone core, leading to cleaner starting materials. tandfonline.com

Q & A

Q. What are the challenges in establishing long-term stability profiles for Levosimendan formulations containing trace triazene impurities?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) over 6 months simulate long-term storage. Impurity tracking via stability-indicating methods (e.g., UPLC-PDA) identifies degradation products. Challenges include matrix effects (excipient interactions) and photodegradation, requiring light-protected packaging. Predictive modeling (Arrhenius equation) extrapolates shelf-life under real-world conditions .

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